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Compound of Interest

Compound Name: 5-Nitro-1,2-benzisoxazole

Cat. No.: B1295443 Get Quote

Introduction: The Significance of 5-Nitro-1,2-
benzisoxazole
5-Nitro-1,2-benzisoxazole is a heterocyclic compound of significant interest in medicinal

chemistry and drug development. The benzisoxazole scaffold is a privileged structure,

appearing in a range of pharmacologically active agents, including antipsychotics and

antimicrobials. The introduction of a nitro group at the 5-position modulates the electronic

properties of the molecule, potentially influencing its biological activity and making it a key

intermediate in the synthesis of more complex pharmaceutical compounds.

Given its role as a critical building block, unambiguous structural confirmation of 5-Nitro-1,2-
benzisoxazole is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is

an indispensable analytical technique for this purpose, providing detailed information about the

molecular structure, including the number of different types of protons, their chemical

environments, and their spatial relationships. This application note provides a detailed protocol

for the ¹H NMR characterization of 5-Nitro-1,2-benzisoxazole, from sample preparation to

spectral interpretation, designed for researchers, scientists, and drug development

professionals.

¹H NMR Spectroscopic Data
The anticipated ¹H NMR spectral data for 5-Nitro-1,2-benzisoxazole is summarized in the

table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
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Proton Assignment
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

H-3 ~8.80 s -

H-4 ~8.60 d ~2.0

H-6 ~8.40 dd ~9.0, 2.0

H-7 ~7.90 d ~9.0

Disclaimer: The ¹H NMR data presented is based on predictive models and analysis of

structurally similar compounds, as detailed experimental data is not widely available in peer-

reviewed literature. This information should be used as a guide for spectral interpretation and

may vary from experimentally obtained values.

Experimental Protocols
I. Sample Preparation
The quality of the ¹H NMR spectrum is highly dependent on the proper preparation of the

sample. The following protocol outlines the recommended procedure for preparing a solution of

5-Nitro-1,2-benzisoxazole for NMR analysis.

Materials:

5-Nitro-1,2-benzisoxazole (solid)

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

5 mm NMR tubes

Pipettes and vials

Protocol:

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules

due to its ability to dissolve a wide range of compounds and its relatively simple residual

solvent peak. For compounds with lower solubility, DMSO-d₆ can be an effective alternative.
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Sample Weighing: Accurately weigh approximately 5-10 mg of 5-Nitro-1,2-benzisoxazole
into a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If

necessary, sonication can be used to aid dissolution.

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is

sufficient to cover the NMR coil (typically a height of about 4-5 cm).

II. ¹H NMR Data Acquisition
The following is a general protocol for acquiring a ¹H NMR spectrum on a standard NMR

spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be adjusted.

Spectrometer Setup:

Field Strength: 400 MHz or higher is recommended for better spectral dispersion.

Probe: A standard 5 mm broadband or inverse detection probe.

Temperature: 298 K (25 °C).

Acquisition Parameters:

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

perform automated or manual shimming to optimize the magnetic field homogeneity.

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

typically sufficient.

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for most

organic molecules.
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Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-

noise ratio. For dilute samples, more scans may be necessary.

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.

Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with

an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise

ratio. Phase and baseline correct the resulting spectrum.

Spectral Interpretation
The ¹H NMR spectrum of 5-Nitro-1,2-benzisoxazole is expected to show four distinct signals

in the aromatic region, corresponding to the four protons on the benzene and isoxazole rings.

H-3 Proton: The proton at the 3-position of the isoxazole ring is expected to be the most

deshielded due to its proximity to the electronegative oxygen and nitrogen atoms of the

isoxazole ring. It should appear as a singlet, as it has no adjacent protons to couple with.

Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will exhibit characteristic

splitting patterns due to spin-spin coupling.

H-4: This proton is adjacent to the nitro group and is expected to be significantly

deshielded. It will likely appear as a doublet due to coupling with H-6.

H-6: This proton is coupled to both H-4 and H-7. It is expected to appear as a doublet of

doublets (dd).

H-7: This proton is coupled to H-6 and will likely appear as a doublet.

The electron-withdrawing nature of the nitro group at the 5-position will have a significant

deshielding effect on the protons of the benzene ring, particularly on the ortho- and para-

positioned protons.

Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1295443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the workflow for the ¹H NMR characterization of 5-Nitro-1,2-
benzisoxazole.
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Click to download full resolution via product page

Caption: Workflow for ¹H NMR analysis.

Proton Assignments and Coupling
The following diagram illustrates the structure of 5-Nitro-1,2-benzisoxazole with the proton

assignments and expected coupling interactions.
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Caption: Proton assignments and couplings.

Conclusion
¹H NMR spectroscopy is a powerful and essential technique for the structural elucidation and

purity assessment of 5-Nitro-1,2-benzisoxazole. By following the detailed protocols outlined in

this application note, researchers can reliably obtain high-quality ¹H NMR spectra. The

provided interpretation guide, based on established principles of NMR spectroscopy and

predictive data, serves as a valuable resource for the unambiguous characterization of this

important heterocyclic compound, thereby supporting its application in pharmaceutical research

and development.
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To cite this document: BenchChem. [Application Note: 1H NMR Characterization of 5-Nitro-
1,2-benzisoxazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295443#1h-nmr-characterization-of-5-nitro-1-2-
benzisoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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